2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate
Overview
Description
2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate is a chemical compound with the molecular formula C9H18O4S and a molecular weight of 222.31 g/mol . It is known for its unique structure, which includes a tetrahydrofuran ring substituted with four methyl groups and a methanesulfonate group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate typically involves the reaction of 2,2,5,5-tetramethyltetrahydrofuran with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The tetrahydrofuran ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted tetrahydrofuran derivatives.
Oxidation: Oxidation can lead to the formation of lactones or carboxylic acids.
Reduction: Reduction typically yields alcohols or ethers.
Scientific Research Applications
2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate is used in various scientific research fields, including:
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Drug development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material science: It is employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate involves its reactivity as a sulfonate ester. The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The tetrahydrofuran ring provides stability and rigidity to the molecule, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyloxolane: A similar compound with a tetrahydrofuran ring but without the methanesulfonate group.
Methanesulfonyl chloride: A reagent used in the synthesis of sulfonate esters, including 2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate.
Uniqueness
This compound is unique due to its combination of a highly substituted tetrahydrofuran ring and a reactive methanesulfonate group. This combination provides both stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(2,2,5,5-tetramethyloxolan-3-yl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4S/c1-8(2)6-7(9(3,4)13-8)12-14(5,10)11/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRULTPFMUEMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)OS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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